molecular formula C7H5BrN2 B1371591 3-Amino-4-bromobenzonitrile CAS No. 72635-78-0

3-Amino-4-bromobenzonitrile

Cat. No.: B1371591
CAS No.: 72635-78-0
M. Wt: 197.03 g/mol
InChI Key: UAGGUNDAQDTCFW-UHFFFAOYSA-N
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Description

3-Amino-4-bromobenzonitrile is an organic compound with the molecular formula C7H5BrN2. It consists of a benzene ring substituted with an amino group at the third position, a bromine atom at the fourth position, and a nitrile group at the first position. This compound is a white crystalline solid and is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-4-bromobenzonitrile involves the reaction of 3-bromobenzonitrile with sodium amide in liquid ammonia, followed by the addition of aniline. The resulting intermediate is then treated with hydrochloric acid to obtain the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-bromobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro compounds or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products:

  • Substituted benzonitriles
  • Nitrobenzonitriles
  • Aminobenzonitriles
  • Biaryl compounds

Scientific Research Applications

3-Amino-4-bromobenzonitrile is a versatile compound with numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a building block for bioimaging agents.

    Medicine: Utilized in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-bromobenzonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that target specific enzymes or receptors. The amino and nitrile groups can interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent bonding, influencing various molecular pathways.

Comparison with Similar Compounds

  • 4-Amino-3-bromobenzonitrile
  • 2-Bromo-4-cyanoaniline
  • 3-Bromo-4-nitrobenzonitrile

Comparison: 3-Amino-4-bromobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to 4-Amino-3-bromobenzonitrile, it has different electronic and steric effects, influencing its behavior in chemical reactions and its applications in synthesis .

Properties

IUPAC Name

3-amino-4-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGGUNDAQDTCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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